molecular formula C13H15NO3 B1270721 Benzyl 3-oxopiperidine-1-carboxylate CAS No. 61995-20-8

Benzyl 3-oxopiperidine-1-carboxylate

Cat. No.: B1270721
CAS No.: 61995-20-8
M. Wt: 233.26 g/mol
InChI Key: ALXLNFWWLXCXSK-UHFFFAOYSA-N
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Description

Benzyl 3-oxopiperidine-1-carboxylate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a piperidine derivative with a benzyl group attached to the nitrogen atom and a carboxylate group attached to the carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route for Benzyl 3-oxopiperidine-1-carboxylate involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the desired compound .

Industrial Production Methods: The industrial production of this compound typically involves optimized synthetic routes that offer advantages such as readily available starting materials, simplified procedures, and suitability for large-scale production. For example, the reaction of Compound 1 with ethyl 2-diazoacetate in tetrahydrofuran (THF) at low temperatures, followed by warming to room temperature, is a method used in industrial settings .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Benzyl 3-oxopiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Benzyl 3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

    1-Boc-3-piperidone:

    Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: This compound is used in the synthesis of receptor agonists and antagonists.

Uniqueness: Benzyl 3-oxopiperidine-1-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a versatile building block in organic synthesis. Its potential therapeutic applications also set it apart from similar compounds.

Properties

IUPAC Name

benzyl 3-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXLNFWWLXCXSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363793
Record name 1-N-Cbz-3-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61995-20-8
Record name Benzyl 3-oxopiperidine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61995-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-N-Cbz-3-piperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyloxycarbonyl-3-piperidone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

800 ml of a solution of 52.4 ml of oxalyl chloride in methylene chloride was cooled to −78° C., 53.2 ml of DMSO was added dropwise to the solution, and the mixture was stirred at −78° C. for 0.5 hour. A solution of 75.5 g of benzyl 3-hydroxypiperidine-1-carboxylate dissolved in 200 ml of methylene chloride was added dropwise to the mixture, and further 293 ml of triethylamine was added dropwise to the same, and the mixture was stirred for 16 hours while a temperature thereof was gradually raised to room temperature. To the reaction mixture were added a saturated aqueous sodium bicarbonate solution and chloroform, the mixture was stirred and the liquids were separated. The organic layer was dried and concentrated to obtain 83.7 g of 1-benzyloxycarbonyl-3-piperidone. MS•APCI (m/z): 234 [M+H]+ (3) To a solution of 83.7 g of 1-benzyloxycarbonyl-3-piperidone dissolved in 1.2 liters of methylene chloride was added 55.0 g of (R)-(+)-1-(1-naphthyl)ethylamine, and after the mixture was stirred at room temperature for 2 hours, 69 ml of acetic acid and 160 g of sodium triacetoxy borohydride were added to the mixture, and the mixture was stirred at room temperature for 15 hours. To the reaction mixture was added an aqueous sodium hydroxide to make the mixture basic, and then, chloroform was added to the mixture, the mixture was stirred and the liquids were separated. The organic layer was dried and concentrated, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1→0:1) to obtain 98.7 g of benzyl 3-[(R)-1-(naphthalen-1-yl)ethylamino]piperidine-1-carboxylate. MS•APCI (m/z): 389 [M+11]+ (4) To a solution of 40.95 g of triphosgene dissolved in 800 ml of methylene chloride was added dropwise a mixed solution containing 80.6 g of benzyl 3-[(R)-1-(naphthalen-1-yl)ethylamino]piperidine-1-carboxylate and 86.6 ml of triethylamine dissolved in 200 ml of methylene chloride at 0° C., and the mixture was stirred at room temperature for 16 hours. To the reaction mixture was added water, the mixture was stirred and the liquids were separated. The organic layer was dried and concentrated, and the residue was washed with 200 ml of diethyl ether, and the crystal collected by filtration was recrystallized from chloroform and diethyl ether to obtain 48.9 g of benzyl (R)-3-[chlorocarbonyl-(R)-1-(naphthalen-1-yl)ethylamino] piperidine-1-carboxylate.
[Compound]
Name
solution
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
52.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
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Name
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53.2 mL
Type
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Reaction Step Two
Quantity
75.5 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
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293 mL
Type
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Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 3-piperidone (12 mmol) in 200 mL of methylene chloride. is added triethylamine (18 mmol) in a single portion at room temperature and the reaction mixture cooled to 0° C. Benzyl chloroformate (12 mmol) is added dropwise via addition funnel and the reaction mixture allowed to warm to room temperature. Stirring is continued for 2 hours at room temperature. The reaction mixture is diluted with ethyl acetate (200 mL) and washed with 1N hydrochloric acid (3×100 mL), water and brine. The organic layer is worked up to provide N-Benzyloxycarbonyl-3-piperidone.
Quantity
12 mmol
Type
reactant
Reaction Step One
Quantity
18 mmol
Type
reactant
Reaction Step Two
Quantity
12 mmol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 3-oxopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 3-oxopiperidine-1-carboxylate
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Benzyl 3-oxopiperidine-1-carboxylate
Reactant of Route 5
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Reactant of Route 6
Benzyl 3-oxopiperidine-1-carboxylate

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